O-Benzyl-N-Methyl-L-Tyrosinamide
Description
Contextualization within Peptide Chemistry and Modified Amino Acid Research
Peptide chemistry often involves the synthesis of peptides with unnatural or modified amino acids to enhance their properties or to study their biological functions. fiveable.meresearchgate.net Chemical modifications can alter a peptide's structure, stability, and interaction with other molecules. fiveable.meaklectures.comnumberanalytics.com Common modifications include the addition of functional groups to the amino acid side chains or alterations to the peptide backbone. fiveable.meaklectures.com
O-Benzyl-N-Methyl-L-Tyrosinamide is an example of a doubly modified amino acid. The "O-Benzyl" group is a protecting group attached to the hydroxyl function of the tyrosine side chain, while the "N-Methyl" group modifies the amide nitrogen of the peptide backbone. vulcanchem.comnih.gov N-methylation is a strategy used to improve the pharmacokinetic properties of peptides, such as metabolic stability and cell permeability, by removing the amide proton involved in hydrogen bonding and enzymatic degradation. nih.govresearchgate.net The use of protecting groups, like the benzyl (B1604629) group, is a fundamental and essential strategy in peptide synthesis, preventing unwanted side reactions at reactive side chains during the assembly of the peptide chain. creative-peptides.compeptide.com
Significance as a Unique Tyrosine Derivative for Advanced Molecular Studies
The specific modifications in this compound give it unique properties for advanced molecular studies. The O-benzyl group masks the reactive phenolic hydroxyl of tyrosine, a common site for metabolic modification and a hydrogen bond donor. vulcanchem.compeptide.com The N-methyl group introduces a conformational constraint by favoring a cis amide bond, which can significantly alter the three-dimensional structure of a peptide. nsf.gov
These features make the compound an important research tool for:
Structure-Activity Relationship (SAR) Studies: By incorporating this derivative into a biologically active peptide, researchers can probe the importance of the tyrosine hydroxyl group and the backbone amide proton for biological activity. vulcanchem.com
Enzyme Specificity and Inhibition: It can be used as a substrate or inhibitor analog to study enzymes that recognize and process tyrosine-containing peptides. vulcanchem.com
Development of Peptidomimetics: The conformational constraints imposed by N-methylation are valuable in designing peptide mimics with improved stability and receptor-binding affinity. nih.gov
Historical Development and Emerging Research Trajectories of this compound
The conceptual development of this compound is rooted in two key areas of peptide chemistry. The first is the long-standing use of protecting groups, with the benzyl ether being a classic choice for protecting the tyrosine side chain since the early days of peptide synthesis. peptide.com The second, more recent, trajectory is the systematic use of N-methylation to enhance the drug-like properties of peptides. nih.gov This approach was inspired by naturally occurring N-methylated peptides like cyclosporine, which possess excellent bioavailability despite their size. nih.govnsf.gov
Emerging research continues to leverage such modified amino acids to construct complex peptides with tailored properties. A significant area of application is in the study of G-protein coupled receptors (GPCRs), such as the opioid receptors, where tyrosine is a critical residue in many endogenous ligands (e.g., enkephalins). nih.gov The synthesis of opioid peptide analogs using modified tyrosine derivatives allows for detailed investigation into receptor binding and the development of novel therapeutics. nih.govnih.gov
Overview of its Role as a Ligand and Building Block in Academic Investigations
This compound serves a dual purpose in research as both a building block and a component of ligands.
As a Building Block: In solid-phase peptide synthesis (SPPS), it is used as a pre-modified monomer. The O-benzyl group ensures the tyrosine side chain does not interfere with peptide coupling reactions, while the N-methylated backbone introduces specific structural motifs into the final peptide. nih.govcreative-peptides.com Its synthesis requires careful control of protecting group strategies to achieve the desired modifications. prepchem.comprepchem.com
As a Ligand Component: Tyrosine is a key pharmacophore in ligands for various receptors. The modifications present in this compound allow researchers to fine-tune the properties of a ligand. For instance, removing the hydrogen-bonding capability of the hydroxyl group (via benzylation) and altering the backbone conformation (via N-methylation) can change a ligand's binding affinity and selectivity for its target receptor, providing insights into the molecular basis of recognition. vulcanchem.comnih.gov
Physicochemical and Structural Properties
The defining characteristics of this compound are captured in its structural and physical data.
| Property | Value |
| IUPAC Name | (2S)-2-amino-N-methyl-3-(4-phenylmethoxyphenyl)propanamide |
| Molecular Formula | C17H20N2O2 |
| Molecular Weight | 284.35 g/mol |
| Chirality | S-configuration at the alpha-carbon |
| Key Structural Features | L-tyrosine core, O-benzyl ether, N-methyl amide |
Table 1: Physicochemical properties of this compound. Data sourced from vulcanchem.com.
Analytical Characterization
The structure of this compound and related compounds is confirmed through various analytical techniques.
| Analytical Method | Expected Observations |
| ¹H NMR Spectroscopy | Characteristic signals for the aromatic protons of the benzyl group and the tyrosine ring, a singlet for the benzyl CH₂ group, a singlet for the N-methyl group, and signals for the α- and β-protons of the amino acid backbone. rsc.orgchemicalbook.com |
| ¹³C NMR Spectroscopy | Resonances corresponding to the carbonyl carbon of the amide, the aromatic carbons of both phenyl rings, the benzylic CH₂ carbon, the N-methyl carbon, and the carbons of the amino acid backbone. rsc.orgrsc.org |
| Mass Spectrometry | A molecular ion peak ([M+H]⁺) corresponding to the compound's molecular weight (m/z ≈ 285.15), along with characteristic fragmentation patterns. rsc.org |
| Chiral Chromatography | As a chiral molecule, it can be separated from its enantiomer using chiral stationary phases in HPLC or SFC, which is crucial for ensuring stereochemical purity. nih.govsigmaaldrich.comchiraltech.com |
Table 2: Summary of analytical methods for the characterization of this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H27N5O2S2 |
|---|---|
Molecular Weight |
481.633 |
IUPAC Name |
1-(4-((4-Benzylpiperazin-1-yl)sulfonyl)phenyl)-3-(pyridin-3-ylmethyl)thiourea |
InChI |
InChI=1S/C24H27N5O2S2/c30-33(31,29-15-13-28(14-16-29)19-20-5-2-1-3-6-20)23-10-8-22(9-11-23)27-24(32)26-18-21-7-4-12-25-17-21/h1-12,17H,13-16,18-19H2,(H2,26,27,32) |
InChI Key |
LKHGLZDYVMMQOY-UHFFFAOYSA-N |
SMILES |
S=C(NCC1=CC=CN=C1)NC2=CC=C(S(=O)(N3CCN(CC4=CC=CC=C4)CC3)=O)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MS7; MS-7; MS 7 |
Origin of Product |
United States |
Detailed Structural Elucidation and Conformational Analysis of O Benzyl N Methyl L Tyrosinamide
X-ray Crystallography of O-Benzyl-N-Methyl-L-Tyrosinamide and its Macromolecular Complexes
X-ray crystallography provides precise information about the atomic arrangement of a molecule in its crystalline state. While a crystal structure for this compound itself is not publicly available, the crystal structure of a closely related compound, O-benzyl-l-tyrosine N-carboxy anhydride (B1165640), offers significant insights into the probable packing and intermolecular interactions. nih.govnih.gov
The crystal structure of O-benzyl-l-tyrosine N-carboxy anhydride reveals a well-ordered arrangement of molecules stabilized by a network of intermolecular forces. nih.govnih.gov In this structure, molecules are linked through N—H⋯O and C—H⋯O hydrogen bonds, forming ribbon-like structures that propagate along a specific crystal axis. nih.gov These ribbons are further interconnected by C—H⋯π interactions, creating a three-dimensional supramolecular assembly. nih.gov
The stability of such crystal structures is a result of a delicate balance between various interactions, including strong hydrogen bonds and weaker van der Waals forces. rsc.org The specific geometry of these interactions, such as bond lengths and angles, determines the final, most thermodynamically stable crystal lattice.
Table 1: Hydrogen-bond geometry (Å, °) in the crystal structure of O-benzyl-l-tyrosine N-carboxy anhydride nih.gov
| D—H···A | D—H | H···A | D···A | D—H···A |
| N1—H1···O3i | 0.86 | 2.08 | 2.934 (3) | 171 |
| C12—H12A···O3ii | 0.95 | 2.61 | 3.486 (3) | 154 |
| C11—H11A···Cg1iii | 0.99 | 2.80 | 3.722 (3) | 156 |
Symmetry codes: (i) x, y-1, z; (ii) -x+1, y-1/2, -z+1; (iii) x, y+1, z.
While a co-crystal structure of this compound with a protein target like Abl kinase is not available, examining existing co-crystal structures of Abl kinase with other small molecule inhibitors provides a framework for understanding how this compound might bind. The Abl kinase domain has a characteristic bilobed structure, with an ATP-binding site located in the cleft between the N-terminal and C-terminal lobes. rcsb.org
Small molecule inhibitors typically bind in this ATP-binding pocket, and their binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. For instance, the inhibitor Imatinib (B729) (STI-571) has been shown to bind to an inactive conformation of the Abl kinase domain. rcsb.org The specificity of such inhibitors is often achieved by their ability to recognize and bind to unique conformations of the target kinase, which may not be present in other kinases. rcsb.org
The quality of a crystal structure is assessed by its resolution and refinement statistics. For the related compound, O-benzyl-l-tyrosine N-carboxy anhydride, the crystallographic data were collected at a specific temperature and refined to a certain R-factor. nih.gov The resolution, typically given in Angstroms (Å), indicates the level of detail that can be discerned from the electron density map. A lower resolution value signifies a higher quality structure.
Refinement statistics, such as the R-value (or R-factor) and R-free, measure the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-value indicates a better fit of the model to the data.
Table 2: Crystal data and structure refinement for O-benzyl-l-tyrosine N-carboxy anhydride nih.gov
| Parameter | Value |
| Chemical formula | C₁₇H₁₅NO₄ |
| Mr | 297.30 |
| Crystal system, space group | Orthorhombic, P2₁2₁2₁ |
| Temperature (K) | 113 |
| a, b, c (Å) | 5.8931 (2), 9.6993 (3), 24.3188 (7) |
| V (ų) | 1389.28 (8) |
| Z | 4 |
| Radiation type | Mo Kα |
| µ (mm⁻¹) | 0.10 |
| Crystal size (mm) | 0.20 x 0.15 x 0.10 |
| Data collection | |
| Diffractometer | Rigaku RAID-RAPID |
| Absorption correction | Multi-scan |
| Tmin, Tmax | 0.980, 0.990 |
| No. of measured, independent and observed [I > 2σ(I)] reflections | 13325, 3037, 2816 |
| Rint | 0.033 |
| (sin θ/λ)max (Å⁻¹) | 0.640 |
| Refinement | |
| R[F² > 2σ(F²)], wR(F²), S | 0.038, 0.098, 1.05 |
| No. of reflections | 3037 |
| No. of parameters | 200 |
| H-atom treatment | H-atom parameters constrained |
| Δρmax, Δρmin (e Å⁻³) | 0.26, -0.21 |
| Absolute structure parameter | 0.0 (4) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing information that is complementary to the static picture from X-ray crystallography.
Solution-state NMR can be used to probe the conformational flexibility of this compound. By analyzing various NMR parameters, such as chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), it is possible to determine the preferred conformation and the degree of rotational freedom around the various single bonds in the molecule.
For a molecule like this compound, key conformational features would include the torsion angles of the peptide backbone and the orientation of the benzyl (B1604629) and phenyl side chains. Temperature-dependent NMR studies can also provide insights into the energy barriers for bond rotation. For example, in a related molecule, N-benzyl-N-methylmethacrylthioamide, temperature-dependent ¹H NMR was used to estimate the free energy of activation for rotation around the C-N amide bond. rsc.org Similar experiments on this compound could quantify the rotational barrier of the N-methyl amide bond. Furthermore, techniques that measure ¹⁵N relaxation rates (T₁, T₂, and heteronuclear NOE) can provide detailed information on the backbone dynamics on a picosecond to nanosecond timescale. nih.govncbs.res.inrsc.org
When this compound binds to a macromolecular target, ligand-observed NMR techniques can identify the specific parts of the molecule that are in close contact with the protein. Saturation Transfer Difference (STD) NMR is a particularly useful method for this purpose. nih.govnih.gov
In an STD NMR experiment, a selective saturation pulse is applied to the protein resonances. This saturation is transferred to the protons of a bound ligand via spin diffusion. nih.gov When the ligand dissociates, it carries this saturation information with it. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, a difference spectrum is obtained that shows only the signals of the ligand that have been in contact with the protein. nih.gov
The intensity of the signals in the STD spectrum is proportional to the proximity of the corresponding ligand protons to the protein surface. This allows for the mapping of the binding epitope of the ligand. nih.gov For this compound, an STD NMR experiment in the presence of its target protein would reveal which protons—those on the benzyl ring, the phenyl ring of the tyrosine, or the backbone—are most intimately involved in the binding interaction. This information is invaluable for understanding the molecular basis of recognition and for guiding further optimization of the compound.
Determination of Three-Dimensional Structures and Conformational Preferences of this compound
The precise three-dimensional structure of this compound can be determined using a combination of single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy. While a crystal structure provides the definitive solid-state conformation, NMR spectroscopy offers insights into the molecule's conformational preferences in solution.
X-ray Crystallography: This technique would provide the exact bond lengths, bond angles, and torsion angles of the molecule in a crystalline state. For a molecule like this compound, the crystal packing would likely be influenced by hydrogen bonding interactions involving the amide N-H group and the amide carbonyl oxygen, as well as π-stacking interactions between the aromatic rings of the benzyl and tyrosinamide moieties.
NMR Spectroscopy: In solution, the molecule is expected to exhibit a degree of conformational flexibility. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine through-space proximities between protons. These data, in conjunction with coupling constants, provide crucial distance restraints for molecular modeling. Key conformational features that can be studied include the rotational freedom around the Cα-Cβ bond of the tyrosine residue and the orientation of the benzyl group. The N-methyl group introduces a specific stereochemical constraint and its presence can influence the local conformation around the peptide bond.
Conformational Preferences: The conformational landscape of this compound is primarily dictated by the dihedral angles (phi, psi) of the amino acid backbone and the chi angles of the side chain. The bulky O-benzyl group likely restricts the rotational freedom of the tyrosinamide side chain. The conformational preferences of similar N-methylated peptides suggest that the presence of the N-methyl group can favor certain secondary structures.
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in this compound. The vibrational modes of the molecule serve as a fingerprint, allowing for its unambiguous identification.
Expected Vibrational Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Amide N-H | Stretching | 3300-3500 (sharp) | Weak |
| Aromatic C-H | Stretching | 3000-3100 | Strong |
| Aliphatic C-H | Stretching | 2850-3000 | Strong |
| Amide C=O (Amide I) | Stretching | 1630-1680 (strong) | Moderate |
| Amide N-H bend/C-N stretch (Amide II) | Bending/Stretching | 1510-1570 | Weak |
| Benzyl Ether C-O-C | Asymmetric Stretch | 1220-1260 | Moderate |
| Aromatic C=C | Stretching | 1400-1600 | Strong |
The Amide I band is particularly sensitive to the secondary structure of the peptide backbone. The position of this band can provide information about whether the molecule adopts a helical, sheet-like, or random coil conformation in different environments. The Raman spectrum would be expected to show strong signals for the aromatic ring vibrations of the benzyl and tyrosine moieties.
Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure Assessment
Circular dichroism (CD) spectroscopy is an essential tool for studying chiral molecules and provides valuable information about the secondary structure of peptides and proteins. Given that this compound is derived from the chiral L-tyrosine, it is CD-active.
The CD spectrum of this compound is expected to be dominated by contributions from the aromatic chromophores of the tyrosine and benzyl groups in the near-UV region (250-320 nm) and the amide chromophore in the far-UV region (190-250 nm).
Expected CD Spectral Features:
Near-UV Region: The transitions of the aromatic rings will give rise to characteristic CD signals. The magnitude and sign of these signals are highly sensitive to the local environment and the relative orientation of the two aromatic rings, providing insights into the side-chain conformation.
Far-UV Region: The shape and magnitude of the CD spectrum in this region are indicative of the secondary structure. For a small, flexible molecule like this, the spectrum might represent an average of several co-existing conformations. However, in specific solvents or under certain conditions that favor a particular conformation (e.g., an intramolecularly hydrogen-bonded turn), a more defined spectrum characteristic of that structure might be observed. The N-methylation can influence the peptide's conformational preferences and thus its CD spectrum. nih.gov
Advanced Mass Spectrometry Techniques for Structural Confirmation and Derivatization Tracking
High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous structural confirmation of this compound. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR) would be employed.
Molecular Mass and Fragmentation:
The calculated monoisotopic mass of this compound (C₁₇H₂₀N₂O₂) is 296.1525 g/mol . HRMS would be able to confirm this mass with high accuracy.
Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the protonated molecule [M+H]⁺. Key expected fragmentation pathways include:
Loss of the benzyl group: A prominent fragmentation would be the cleavage of the benzyl ether bond, resulting in a loss of 91 Da (C₇H₇).
Amide bond cleavage: Fragmentation along the peptide backbone would yield b- and y-type ions, characteristic of peptides.
Side-chain fragmentation: Cleavage of the tyrosine side chain can also occur.
Derivatization Tracking:
Mass spectrometry is also a powerful tool for tracking the derivatization of molecules. If this compound were to be further modified, for instance, by acylation or alkylation at the amide nitrogen, the resulting mass shift could be precisely monitored by MS. This is crucial in synthetic chemistry and in the study of post-translational modifications of peptides. Derivatization is also a common strategy to enhance ionization efficiency or to introduce a specific fragmentation pattern for analytical purposes. nih.govsigmaaldrich.com
Mechanistic Investigations of O Benzyl N Methyl L Tyrosinamide in Biochemical Systems
Enzyme-Ligand Interaction Studies
The interaction between a ligand, such as O-Benzyl-N-Methyl-L-Tyrosinamide, and an enzyme is a dynamic process governed by the principles of kinetics and thermodynamics. These studies are fundamental to understanding the affinity and specificity of the ligand for its target.
The binding of a ligand to an enzyme can be characterized by its kinetic and thermodynamic parameters. Kinetic parameters, such as the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), describe the speed at which the ligand binds to and dissociates from the enzyme. The ratio of these constants determines the equilibrium dissociation constant (Kd), a measure of binding affinity. A lower Kd value indicates a stronger interaction. For enzyme inhibitors, the inhibition constant (Ki) is often used, which is conceptually similar to Kd.
| Parameter | Hypothetical Value | Description |
| kₒₙ (M⁻¹s⁻¹) | 1 x 10⁵ | Rate of association of the ligand to the enzyme. |
| kₒff (s⁻¹) | 1 x 10⁻³ | Rate of dissociation of the ligand-enzyme complex. |
| Kd (nM) | 10 | Equilibrium dissociation constant (kₒff/kₒₙ), indicating binding affinity. |
| Ki (nM) | 15 | Inhibition constant, a measure of inhibitor potency. |
| ΔG (kcal/mol) | -10.9 | Gibbs free energy change, indicating a spontaneous binding process. |
| ΔH (kcal/mol) | -8.0 | Enthalpic contribution to binding, suggesting favorable bond formation. |
| -TΔS (kcal/mol) | -2.9 | Entropic contribution to binding. |
This table is for illustrative purposes only, as specific experimental data for this compound is not available in the provided search results.
Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's response to its endogenous ligand. wikipedia.org This modulation can be positive, increasing the agonist's affinity or efficacy, or negative, decreasing it. wikipedia.org The effects of an allosteric modulator are saturable, meaning they have an upper limit. rsc.org
Given the structural features of this compound, which include a flexible benzyl (B1604629) group, it is conceivable that it could act as an allosteric modulator of certain enzymes. For a molecule to function allosterically, it must induce a conformational change in the target protein that is transmitted from the allosteric site to the active site. rsc.org This can be investigated through various biophysical techniques that can detect these conformational shifts upon ligand binding.
Distinguishing between active site and allosteric site binding is crucial for understanding a compound's mechanism of action. Active site inhibitors often compete directly with the natural substrate. nih.gov In contrast, allosteric modulators bind to a different site, which can be anywhere on the enzyme's surface. wikipedia.org
The presence of the core tyrosine structure in this compound suggests a potential for interaction with the ATP-binding pocket of tyrosine kinases, which is a common mode of action for many tyrosine kinase inhibitors. nih.gov However, the bulky benzyl group and the N-methylated amide could also facilitate binding to an allosteric pocket, potentially leading to a unique inhibitory profile. To determine the binding site, competition assays with known active site binders or structural biology techniques like X-ray crystallography or NMR spectroscopy would be necessary.
Protein-Ligand Complex Characterization and Stability (e.g., this compound-Abl Kinase Interactions)
Once a ligand is confirmed to bind a target protein, the next step is to characterize the resulting complex and its stability. This is particularly relevant for targets like Abl kinase, a non-receptor tyrosine kinase implicated in chronic myeloid leukemia (CML). nih.gov The stability of the protein-ligand complex is often correlated with the inhibitor's efficacy and duration of action.
The interaction of inhibitors with Abl kinase is well-studied. For instance, imatinib (B729) binds to the inactive conformation of the Abl kinase domain, stabilizing a closed conformation that prevents substrate binding. nih.gov More potent inhibitors like nilotinib (B1678881) achieve higher binding affinity through additional van der Waals interactions. mdpi.com Should this compound interact with Abl kinase, its stability would depend on the sum of all intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide insights into the dynamics and stability of the protein upon ligand binding. nih.gov
Exploration of Molecular Recognition Principles Governing this compound Interactions
Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. The key principles governing these interactions include:
Hydrogen Bonding: The amide group and the ether oxygen in this compound can act as hydrogen bond acceptors, while the amide proton can be a donor.
Hydrophobic Interactions: The benzyl group and the phenyl ring of the tyrosine moiety are hydrophobic and can interact favorably with nonpolar pockets in a protein.
π-π Stacking: The aromatic rings of the benzyl and tyrosine groups can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's binding site.
The combination of these interactions would dictate the specificity and affinity of this compound for its target enzyme.
Biophysical Techniques for Assessing this compound-Macromolecule Binding
A variety of biophysical techniques are available to study the binding of small molecules to macromolecules. These methods can provide quantitative data on binding affinity, kinetics, and thermodynamics.
| Technique | Principle | Information Obtained |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Kd, ΔG, ΔH, ΔS, stoichiometry |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized protein. | kₒₙ, kₒff, Kd |
| Fluorescence Spectroscopy | Measures changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) or a fluorescently labeled ligand upon binding. | Kd, binding site information |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes changes in the chemical shifts of protein or ligand nuclei upon complex formation. | Binding site mapping, structural information |
| X-ray Crystallography | Determines the three-dimensional structure of the protein-ligand complex at atomic resolution. | Detailed binding mode, specific interactions |
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with biomolecular interactions. nih.govnih.gov By quantifying the heat released or absorbed during a binding event, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event. nih.govnih.gov
Hypothetical ITC Experiment:
In a hypothetical ITC experiment, a solution of this compound would be titrated into a sample cell containing a potential protein target. The instrument would measure the minute temperature changes upon each injection.
Table 1: Hypothetical Thermodynamic Data from ITC Analysis of this compound Binding to a Target Protein
| Parameter | Hypothetical Value | Unit | Significance |
| Affinity (KD) | 10 | µM | Indicates the concentration of this compound required to occupy 50% of the protein binding sites. A lower value signifies stronger binding. |
| Stoichiometry (n) | 1.1 | - | Suggests a 1:1 binding ratio between the compound and the protein. |
| Enthalpy (ΔH) | -15 | kcal/mol | A negative value indicates that the binding is an exothermic process, likely driven by the formation of favorable non-covalent interactions such as hydrogen bonds and van der Waals forces. |
| Entropy (ΔS) | 5 | cal/mol·K | A positive entropy change suggests an increase in disorder upon binding, which could be due to the release of ordered water molecules from the binding interface. |
The resulting data would allow researchers to understand the primary forces driving the interaction. For instance, a binding event driven by a large negative enthalpy change would suggest that hydrogen bonding and van der Waals interactions are the dominant forces. Conversely, a large positive entropy change would point towards the hydrophobic effect playing a significant role.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to monitor biomolecular interactions. nih.gov It works by detecting changes in the refractive index on the surface of a sensor chip to which a target molecule (the ligand) is immobilized. nih.gov When an analyte passes over the surface, its binding to the ligand causes a change in the refractive index, which is recorded as a response in a sensorgram. This allows for the determination of association (ka) and dissociation (kd) rate constants, and from these, the equilibrium dissociation constant (KD) can be calculated.
Hypothetical SPR Experiment:
In a typical SPR experiment to study this compound, a target protein would be immobilized on the sensor chip. Solutions of this compound at various concentrations would then be flowed over the chip surface.
Table 2: Hypothetical Kinetic and Affinity Data from SPR Analysis of this compound Binding
| Parameter | Hypothetical Value | Unit | Significance |
| Association Rate (ka) | 1 x 104 | M-1s-1 | Describes the rate at which the compound binds to the immobilized protein. |
| Dissociation Rate (kd) | 1 x 10-2 | s-1 | Describes the rate at which the compound dissociates from the protein. A slower rate indicates a more stable complex. |
| Affinity (KD) | 10 | µM | Calculated as kd/ka, this value represents the overall strength of the interaction. |
The shape of the sensorgram provides valuable information about the binding kinetics. A rapid association and slow dissociation would indicate a high-affinity interaction with a stable binding complex. SPR is particularly useful for comparing the binding of different analogs and for understanding how structural modifications affect the binding kinetics.
MicroScale Thermophoresis (MST)
MicroScale Thermophoresis (MST) is a biophysical technique that measures the directed movement of molecules in a microscopic temperature gradient. vulcanchem.com This movement, known as thermophoresis, is highly sensitive to changes in the size, charge, and hydration shell of a molecule. vulcanchem.com By labeling one of the binding partners with a fluorophore, the change in its thermophoretic movement upon binding to a non-labeled partner can be measured to determine the binding affinity.
Hypothetical MST Experiment:
For an MST study of this compound, a fluorescently labeled target protein would be mixed with varying concentrations of the unlabeled compound. The samples would be loaded into capillaries, and a laser would create a precise temperature gradient.
Table 3: Hypothetical Binding Affinity Data from MST Analysis of this compound
| Parameter | Hypothetical Value | Unit | Significance |
| Affinity (KD) | 12 | µM | Represents the dissociation constant, indicating the concentration of this compound at which 50% of the labeled protein is bound. |
| Signal-to-Noise Ratio | 8 | - | A higher signal-to-noise ratio indicates a more robust and reliable measurement. |
| Response Amplitude | 5 | RFU | The change in the normalized fluorescence upon binding, which can provide qualitative information about the conformational changes of the protein. |
MST is advantageous due to its low sample consumption and its ability to perform measurements in complex biological matrices, such as cell lysates. vulcanchem.com This makes it a valuable tool for validating interactions in a more physiologically relevant environment.
Computational and Theoretical Approaches to O Benzyl N Methyl L Tyrosinamide Research
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic nature of molecules over time. For "O-Benzyl-N-Methyl-L-Tyrosinamide," MD simulations can elucidate its conformational landscape, revealing the various shapes the molecule can adopt and the flexibility of its chemical structure. This is crucial for understanding how it interacts with its environment, including biological receptors.
The simulation tracks the movements of each atom in the molecule by solving Newton's equations of motion. This provides a trajectory of the molecule's positions and velocities, from which various properties can be calculated. Key insights from MD simulations of tyrosine derivatives include the identification of stable conformations and the transitions between them. For instance, the flexibility of the benzyl (B1604629) group and the peptide backbone can be quantified, which is essential for its interaction with binding pockets of proteins.
Table 1: Illustrative Conformational States of this compound from MD Simulations
| Conformational State | Dihedral Angle (φ) | Dihedral Angle (ψ) | Occupancy (%) |
| Extended | -150° | +150° | 45 |
| Bent | -60° | -40° | 35 |
| Folded | -70° | +140° | 20 |
Note: This data is illustrative and represents the type of information that can be obtained from MD simulations.
Molecular Docking Studies for Predicting Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govmdpi.com In the context of "this compound," docking studies are instrumental in predicting how it might bind to a specific protein target, such as an enzyme or a receptor. nih.govnih.govmdpi.com These studies can reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
The process involves placing the ligand ("this compound") into the binding site of the receptor and using a scoring function to estimate the binding affinity. This information is vital for structure-based drug design, as it helps in identifying potential lead compounds and optimizing their structure to improve binding. researchgate.net For example, docking studies on similar tyrosine derivatives have been used to understand their inhibitory activity against enzymes like tyrosinase. nih.gov
Table 2: Predicted Binding Affinities of this compound to Various Targets
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Tyrosinase | -8.2 | HIS244, PHE264, VAL283 |
| GABAA Receptor | -7.5 | TYR157, THR202, PHE77 |
| Chymotrypsin | -6.9 | SER195, HIS57, TRP215 |
Note: This data is illustrative and represents the type of information that can be obtained from molecular docking studies.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. For "this compound," these calculations can provide detailed information about its electron distribution, molecular orbitals (HOMO and LUMO), and chemical reactivity. nih.gov This knowledge is fundamental for understanding its chemical behavior and for interpreting experimental data.
Methods like Density Functional Theory (DFT) are commonly employed to calculate properties such as electrostatic potential maps, which highlight the electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites of electrophilic and nucleophilic attack. Furthermore, quantum chemical calculations can predict spectroscopic properties like NMR and IR spectra, which can aid in the characterization of the compound. nih.gov
Table 3: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| Dipole Moment | 3.2 D |
| Ionization Potential | 8.1 eV |
Note: This data is illustrative and represents the type of information that can be obtained from quantum chemical calculations.
Fragment-Based Computational Screening Utilizing this compound
Fragment-based drug discovery (FBDD) is a strategy that starts with identifying small chemical fragments that bind weakly to a biological target. nih.govnih.govyoutube.com "this compound" itself can be considered a fragment or a scaffold for fragment-based screening. In this approach, a library of small molecules is computationally screened for their ability to bind to a target protein. The identified fragments can then be grown or linked together to create a more potent lead compound.
Computational methods play a key role in FBDD by rapidly screening large fragment libraries and prioritizing candidates for experimental validation. youtube.com The structural information of "this compound" can be used to design a focused library of fragments that are likely to interact with targets that recognize tyrosine-like moieties.
Pharmacophore Modeling and Virtual Screening Applications for this compound Derivatives
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. For "this compound" derivatives, a pharmacophore model can be developed based on the structures of known active compounds. This model can then be used as a 3D query to search large chemical databases for new molecules that match the pharmacophore and are therefore likely to have similar biological activity. nih.gov
Virtual screening using pharmacophore models is a cost-effective method for identifying novel hit compounds. The key features of "this compound," such as the aromatic rings, hydrogen bond donors and acceptors, and hydrophobic groups, would be key components of such a pharmacophore model.
Table 4: A Hypothetical Pharmacophore Model for this compound Analogues
| Pharmacophoric Feature | Geometric Constraint |
| Aromatic Ring 1 | Center at (x1, y1, z1) |
| Aromatic Ring 2 | Center at (x2, y2, z2) |
| Hydrogen Bond Donor | Location at (x3, y3, z3) |
| Hydrogen Bond Acceptor | Location at (x4, y4, z4) |
| Hydrophobic Center | Location at (x5, y5, z5) |
Note: This data is illustrative and represents the type of information that can be obtained from pharmacophore modeling.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.com For analogues of "this compound," a QSAR model can be developed to predict their activity based on various molecular descriptors. These descriptors can be electronic, steric, or hydrophobic in nature.
The goal of QSAR is to identify the key molecular properties that influence the biological activity. nih.gov This information can then be used to design new, more potent analogues. For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular part of the molecule leads to higher activity.
Table 5: Example of a QSAR Equation for this compound Analogues
pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * HBD + 2.1
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the logarithm of the partition coefficient, MW is the molecular weight, and HBD is the number of hydrogen bond donors.
Note: This equation is illustrative and represents the type of model that can be developed in a QSAR study.
O Benzyl N Methyl L Tyrosinamide As a Research Tool and Building Block
Application in Peptide and Peptidomimetic Synthesis as a Modified Amino Acid Residue
The incorporation of modified amino acids into peptide sequences is a fundamental strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. O-Benzyl-N-Methyl-L-Tyrosinamide serves as an advanced building block in this context, offering several distinct advantages over its parent amino acid, tyrosine.
The O-benzyl group acts as a stable protecting group for the tyrosine hydroxyl moiety, preventing unwanted side reactions, particularly phosphorylation, which is a common post-translational modification. This protection is crucial during solid-phase peptide synthesis (SPPS) and allows for the selective modification of other parts of the peptide. sigmaaldrich.comadvancedchemtech.com Furthermore, the benzyl (B1604629) group introduces steric bulk, which can influence the peptide's conformation and its interaction with biological targets.
The N-methylation of the peptide backbone is a key tactic in peptidomimetic design. mdpi.com This modification imparts two critical properties:
Enhanced Proteolytic Stability : The absence of the N-H proton makes the adjacent peptide bond resistant to cleavage by proteases, significantly increasing the in-vivo half-life of the resulting peptide. nih.gov
Conformational Constraint : N-methylation restricts the rotation of the peptide backbone and can favor a cis amide bond conformation, which is less common in natural peptides. nih.gov This conformational rigidity can lock the peptide into a bioactive shape, leading to higher receptor affinity and selectivity.
The C-terminal amide is a common feature in many naturally occurring peptide hormones and neurotransmitters. Its inclusion in synthetic peptides often enhances biological activity by mimicking the natural structure and improving resistance to C-terminal carboxypeptidases.
The synthesis of peptides rich in N-methylated amino acids can be challenging, often requiring specialized coupling reagents like PyAOP or PyBOP/HOAt to achieve good yields. nih.gov The use of a pre-formed block like this compound can streamline the synthesis of complex peptidomimetics.
Table 1: Comparison of Properties Conferred by Tyrosine vs. This compound in a Peptide
| Property | Standard L-Tyrosine Residue | This compound Residue | Rationale |
| Susceptibility to Phosphorylation | High | None | The O-benzyl group protects the hydroxyl functionality. sigmaaldrich.com |
| Proteolytic Stability | Susceptible to cleavage | High | N-methylation and C-terminal amide prevent degradation by proteases and carboxypeptidases. nih.gov |
| Backbone Flexibility | High | Low | N-methylation restricts backbone rotation, inducing conformational rigidity. nih.gov |
| Hydrogen Bonding (Backbone) | N-H group acts as H-bond donor | None | The N-methyl group replaces the amide proton. nih.gov |
| Bioavailability | Generally low | Potentially improved | Increased stability and modified polarity can enhance transport across biological membranes. nih.gov |
Development of this compound-Based Molecular Probes for Biochemical Pathways
Molecular probes are essential tools for elucidating complex biological processes. By incorporating reporter groups such as fluorophores, biotin (B1667282), or radioisotopes, these probes can be used to track molecules, identify binding partners, and measure enzymatic activity within cells and organisms. This compound provides a versatile scaffold for the creation of sophisticated molecular probes.
The synthesis of such probes would involve incorporating the this compound residue into a peptide sequence known to interact with a specific pathway or target protein. The benzyl group is a particularly convenient handle for chemical modification. For instance, a fluorescent dye could be attached to the phenyl ring of the benzyl group to create a fluorescent probe. This allows researchers to visualize the localization of the peptide within a cell or to measure its binding affinity to a receptor using techniques like fluorescence polarization.
Alternatively, the benzyl group could be replaced with or modified to include a tag like biotin for affinity purification of the target protein, or a chelating agent for radiolabeling with a metallic isotope for use in positron emission tomography (PET) imaging. The inherent stability and conformational definition provided by the N-methyl-tyrosinamide core ensure that the probe maintains its bioactive shape, leading to more specific and reliable experimental outcomes.
Utilization in Structure-Activity Relationship (SAR) Studies of Novel Chemical Entities
Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, aiming to understand how the chemical structure of a compound relates to its biological activity. nih.govnih.gov This is achieved by systematically synthesizing and testing analogues of a lead compound to identify the key molecular features—the pharmacophore—responsible for its effects.
This compound is an ideal tool for probing the SAR of peptide-based therapeutics. By replacing a native tyrosine or phenylalanine residue in a bioactive peptide with this modified amino acid, researchers can ask very specific questions about the requirements for activity.
Key SAR Questions Addressed by this compound:
Role of the Hydroxyl Group: Does replacing Tyr with this compound abolish activity? If so, the hydroxyl group may be a critical hydrogen bond donor or a site for phosphorylation.
Steric Tolerance: The bulky benzyl group explores the steric tolerance of the receptor's binding pocket. Increased or decreased activity can inform the design of subsequent analogues.
Backbone Conformation: The N-methyl group forces a specific local conformation. nih.gov If this modification increases potency, it suggests the peptide's active conformation is similar to the one induced by N-methylation.
Hydrogen Bonding: The removal of the amide proton by N-methylation tests the importance of this hydrogen bond donor for receptor binding or maintaining the peptide's structure.
Table 2: Illustrative SAR Study of a Hypothetical Peptide Antagonist
| Analogue | Modification | Hypothetical IC₅₀ (nM) | Interpretation |
| Lead Peptide | ...-Tyr-Ala-... | 100 | Baseline activity. |
| Analogue 1 | ...-Phe-Ala-... | 500 | The Tyr hydroxyl group is important for activity. |
| Analogue 2 | ...-Tyr(Me)-Ala-... | 80 | The hydroxyl group is not a key H-bond donor; steric bulk may be favorable. |
| Analogue 3 | ...-(N-Me)Tyr-Ala-... | 25 | The induced conformational constraint and/or removal of the N-H donor is highly beneficial for activity. |
| Analogue 4 | ...-[O-Bzl-N-Me-Tyr-NH₂] | 15 | Combination of steric bulk, conformational constraint, and metabolic stability leads to a significant increase in potency. |
This systematic approach allows medicinal chemists to build a detailed map of the molecular interactions driving biological activity, guiding the rational design of more potent and selective drugs. elsevierpure.com
Contribution to Fragment-Based Ligand Discovery Research (e.g., as a Fragment Component)
Fragment-Based Ligand Discovery (FBLD) is a powerful drug discovery paradigm that starts by identifying small, low-affinity chemical fragments that bind to a biological target. nih.gov These hits are then optimized and grown or linked together to produce high-affinity lead compounds.
This compound, or substructures thereof, can be valuable components in fragment libraries. Due to its rigidified structure and display of distinct chemical features (aromatic rings, hydrogen bond acceptors, hydrophobic groups), it can serve as a well-defined molecular scaffold. If a screening technique like X-ray crystallography or NMR spectroscopy identifies this compound as a binder to a protein target, its defined exit vectors provide a clear roadmap for chemical elaboration to improve potency. For example, the benzyl group could be modified to better explore a hydrophobic pocket, or the C-terminal amide could be extended to pick up additional interactions.
Design and Synthesis of Photoaffinity Labels Incorporating this compound
Photoaffinity labeling is a technique used to covalently link a probe to its biological target upon photoactivation. nih.gov This allows for the unambiguous identification of binding partners and the mapping of binding sites. A photoaffinity label typically contains a photoreactive group, such as a diazirine or an azide, which forms a highly reactive carbene or nitrene species when exposed to UV light, leading to covalent bond formation with nearby amino acid residues. harvard.edu
The structure of this compound is well-suited for conversion into a photoaffinity label. The benzyl group can be readily replaced with a photoreactive analogue, such as a 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl group or an azidobenzyl group. nih.gov
Synthetic Strategy:
A peptide is synthesized incorporating the photoaffinity-modified this compound residue.
The peptide probe is incubated with its putative target protein or in a complex cell lysate.
The sample is irradiated with UV light, triggering covalent cross-linking between the probe and its binding partner(s).
The covalently labeled protein can then be identified using techniques like mass spectrometry.
This approach, which leverages the specific binding properties conferred by the peptidomimetic scaffold, provides a powerful method for target validation and mechanism-of-action studies. wustl.edu
Use in High-Throughput Screening Library Development for Academic Research
High-Throughput Screening (HTS) allows for the rapid testing of tens of thousands of compounds to identify "hits" with a desired biological activity. nih.gov The success of an HTS campaign is highly dependent on the quality and diversity of the compound library.
Academic research often focuses on novel biological targets for which traditional small molecule libraries may lack appropriate chemical matter. Libraries of peptides and peptidomimetics are therefore of great interest. This compound is an excellent candidate for inclusion in specialized screening libraries for several reasons:
Novel Chemical Space: It represents a non-canonical amino acid, expanding the structural diversity beyond the 20 proteinogenic amino acids.
"Drug-like" Properties: The N-methylation and C-terminal amide confer stability, making any peptide hits more amenable to further development. nih.gov
Scaffold for Diversity: It can be used as a core structure in a combinatorial library where the benzyl group is replaced by a wide variety of other functionalities, creating a focused library of peptidomimetics for screening against a particular target class, such as GPCRs or proteases.
The development of screening libraries containing compounds like this compound provides academic researchers with powerful tools to tackle challenging biological questions and explore new avenues for therapeutic intervention. nih.govupenn.edu
Derivatization and Analog Development Strategies for Academic Inquiry
Synthesis of O-Benzyl-N-Methyl-L-Tyrosinamide Analogues for Comprehensive SAR Profiling
The synthesis of analogs of this compound is fundamental to establishing a comprehensive Structure-Activity Relationship (SAR) profile. This process typically involves multi-step solution-phase or solid-phase peptide synthesis (SPPS) techniques. scielo.org.mxmtu.edu The general synthetic route commences with the protection of the hydroxyl group of L-tyrosine with a benzyl (B1604629) group, followed by N-methylation and subsequent amidation. mtu.eduontosight.aisigmaaldrich.com
Iterative analog library approaches are often employed to systematically explore the chemical space around the parent compound. nih.gov This allows for the evaluation of a wide range of structural modifications and their impact on biological activity. For instance, in studies of related peptide structures, the systematic replacement of amino acids or modification of functional groups has been crucial in elucidating the structural requirements for potent and selective activity. nih.gov
Table 1: Representative Synthetic Strategies for Tyrosinamide Analogues
| Step | Description | Key Reagents and Conditions | Reference |
| 1. O-Benzylation | Protection of the phenolic hydroxyl group of L-tyrosine. | Benzyl bromide, base (e.g., NaOH) | mtu.edu |
| 2. N-Terminal Protection | Protection of the alpha-amino group to allow for selective C-terminal modification. | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) or Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | mtu.edu |
| 3. N-Methylation | Introduction of a methyl group to the amide nitrogen. This can be achieved on the N-protected amino acid or at a later stage in the peptide sequence. | Formaldehyde, reducing agent (e.g., triethylsilane) | nih.gov |
| 4. Amide Formation | Coupling of the modified tyrosine derivative with an amine to form the tyrosinamide. | Coupling reagents (e.g., EDC, HOBt), amine | mtu.edu |
| 5. Deprotection | Removal of protecting groups to yield the final analog. | Trifluoroacetic acid (TFA) for Boc; Piperidine for Fmoc; Hydrogenolysis for Benzyl | scielo.org.mx |
Systematic Modification of the N-Methyl Functionality for Research Purposes
The N-methyl group in this compound plays a critical role in its conformational flexibility and ability to form hydrogen bonds. Systematic modification of this functionality is a key strategy to probe its influence on ligand-target interactions. N-methylation of peptide backbones can confer beneficial properties such as increased proteolytic stability and membrane permeability. acs.org
However, the impact of N-methylation on biological activity can be complex. In some cases, N-methylation can lead to a decrease in activity, potentially due to conformational changes or the disruption of crucial hydrogen bond interactions with the target protein. mdpi.com For example, a structure-activity relationship study on the antimicrobial peptide teixobactin (B611279) showed that N-methylation generally had a negative effect on its activity. nih.gov Conversely, in other systems, N-methylation can enhance potency. nih.gov Therefore, a systematic "N-methyl scan," where the methyl group is moved to different positions or replaced with other small alkyl groups, is a valuable tool for optimizing the activity of peptide-based compounds. nih.gov
Table 2: Impact of N-Methylation on the Properties of Peptide Amides
| Modification | Effect on Conformation | Effect on Hydrogen Bonding | Potential Impact on Activity | Reference |
| N-Methylation | Reduces conformational flexibility by restricting rotation around the C-N bond. | Eliminates the amide N-H as a hydrogen bond donor. | Can increase or decrease activity depending on the specific interactions with the target. | mdpi.com |
| Removal of N-Methyl | Increases conformational flexibility. | Restores the hydrogen bond donor capability of the amide nitrogen. | Can restore or alter activity by allowing for different binding modes. | nih.gov |
| Substitution with other alkyl groups (e.g., N-ethyl) | Introduces steric bulk and alters lipophilicity. | Further modifies the hydrogen bonding potential and conformational landscape. | Can be used to fine-tune activity and selectivity. | nih.gov |
Exploration of Variations at the O-Benzyl Moiety and their Impact on Interactions
Strategies for modifying the O-benzyl group include:
Substitution on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups to the phenyl ring can modulate the electronic properties and steric bulk of the moiety. This can influence π-π stacking interactions with aromatic residues in the binding pocket of a target protein.
Replacement of the Benzyl Group: Replacing the benzyl group with other aromatic or aliphatic moieties can drastically alter the compound's properties. For instance, replacing it with a smaller or more flexible group could probe the size constraints of the binding pocket, while introducing a more extended aromatic system could enhance binding through increased surface area contact.
Studies on related compounds have shown that even slight modifications to a benzyl group can significantly alter biological activity. nih.gov
Introduction of Probing Groups (e.g., fluorescent tags, isotopes) for Research Applications
To facilitate detailed mechanistic studies and visualize the interaction of this compound with its biological targets, probing groups such as fluorescent tags and stable isotopes can be incorporated into its structure.
Fluorescent Tagging: Fluorescently labeled analogs are invaluable tools for in vitro and in vivo imaging, allowing for the direct visualization of ligand binding and localization. nih.gov Tyrosine and its derivatives can be functionalized with a variety of fluorophores. nih.govoup.commdpi.com One common strategy involves coupling a fluorescent dye to the N-terminus or a side chain of the tyrosinamide analog. nih.gov The choice of fluorophore is critical and depends on the specific application, with considerations for quantum yield, photostability, and spectral properties. researchgate.net The synthesis of intrinsically fluorescent amino acids that mimic tyrosine has also been explored to create less perturbative probes. researchgate.netacs.org
Isotopic Labeling: Stable isotope labeling is a powerful technique for quantitative mass spectrometry-based studies and for elucidating reaction mechanisms. nih.govnih.gov Isotopically labeled versions of this compound, for example with ¹³C, ¹⁵N, or ²H (deuterium), can be synthesized to trace the metabolic fate of the compound or to perform kinetic isotope effect studies to probe enzymatic mechanisms. nih.govnih.gov Methods have been developed for the specific isotopic labeling of tyrosine and its derivatives. nih.govacs.org
Table 3: Probing Groups for Tyrosinamide-Based Research Tools
| Probe Type | Example | Application | Reference |
| Fluorescent Tag | Coumarin, Rhodamine | Fluorescence microscopy, FRET assays, binding studies | nih.govoup.com |
| Stable Isotope | ¹³C, ¹⁵N, ²H | Quantitative proteomics, mechanistic studies, metabolic tracing | nih.govnih.gov |
Impact of Structural Modifications on Ligand-Target Interaction Mechanisms and Selectivity
The structural modifications detailed in the preceding sections—analog synthesis, N-methyl and O-benzyl variations, and the introduction of probes—all have a profound impact on the ligand-target interaction mechanisms and selectivity of this compound-based compounds.
SAR profiling through analog synthesis reveals which functional groups are essential for binding and which can be modified to enhance potency or selectivity. nih.govnih.gov
N-methylation directly influences the hydrogen bonding network and the conformational landscape of the ligand, which can dramatically alter its binding mode and affinity for a specific target. mdpi.comnih.gov
O-benzyl modifications can fine-tune hydrophobic and aromatic interactions within the binding site, potentially leading to improved affinity and selectivity for the target protein over other related proteins.
The introduction of probing groups must be carefully considered, as they can sometimes perturb the very interactions they are meant to study. Therefore, it is crucial to validate that the labeled analog retains a similar biological activity profile to the unlabeled parent compound. nih.gov
Computational modeling and structural biology techniques, in conjunction with these chemical modifications, are powerful tools for understanding the precise molecular interactions at play. nih.gov
Design Principles for Next-Generation this compound-Based Research Tools
The development of next-generation research tools based on the this compound scaffold is guided by several key design principles aimed at enhancing their utility and specificity.
Target-Specific Optimization: The design should be tailored to the specific biological question being addressed. This involves leveraging known structural information about the target to guide the design of analogs with improved affinity and selectivity. nih.gov
Minimally Perturbing Probes: When introducing fluorescent or isotopic labels, the goal is to minimize their impact on the compound's intrinsic biological activity. This often involves strategic placement of the probe at a position that is not critical for target interaction. nih.gov
Enhanced Physicochemical Properties: Modifications can be introduced to improve properties such as solubility, cell permeability, and metabolic stability, which are crucial for the successful application of these tools in complex biological systems. scielo.org.mxacs.org
Multifunctional Probes: The design can incorporate multiple functionalities, such as a photoreactive group for covalent labeling of the target, in addition to a fluorescent tag for visualization.
Peptidomimetic Approaches: Moving beyond simple amino acid modifications, the incorporation of non-natural amino acids or the creation of peptidomimetics can lead to novel research tools with enhanced stability and unique pharmacological profiles. nih.gov
By adhering to these principles, researchers can continue to develop sophisticated and highly effective research tools based on the versatile this compound scaffold to probe complex biological processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
